2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide
Description
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)10-7-3-5-8-4-1-2-6-9(8)13-10/h1-2,4,6,10,13H,3,5,7H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUCOOAPJGBEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC2=CC=CC=C2C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and other advanced industrial synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated amines.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
- Neuropharmacology: Research indicates that derivatives of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide may exhibit neuroprotective properties and could be explored for their potential in treating neurological disorders such as depression and schizophrenia. Studies have shown that certain benzazepine derivatives can act as agonists for serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders .
- Anticancer Activity: Some studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. Its derivatives have shown promise in inhibiting specific enzymes and receptors involved in cancer progression, making it a candidate for further investigation in oncology .
Synthetic Chemistry
Synthesis Techniques:
The synthesis of this compound can be achieved through several methods, including multicomponent reactions that allow for high-yield production of this compound. A notable method involves the use of an aromatic diamine and isocyanides under acidic conditions to produce the desired benzazepine structure efficiently .
Biological Research
Mechanisms of Action:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research has indicated that it may modulate neurotransmission by acting on specific receptors involved in cell signaling pathways. Understanding these interactions is crucial for elucidating its pharmacodynamics and potential therapeutic effects .
Industrial Applications
Material Science:
Due to its unique chemical structure, this compound may also find applications in the development of new materials and chemical processes. Its reactivity allows it to serve as an intermediate in the synthesis of more complex compounds within industrial chemistry.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide involves its interaction with specific molecular targets. It may act on various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives being studied .
Comparison with Similar Compounds
Benazepril Hydrochloride
Benazepril hydrochloride, a prominent ACE inhibitor, shares the 2,3,4,5-tetrahydro-1H-1-benzazepine core but differs in substituents. Its structure includes an ethoxycarbonyl group and a phenylpropyl side chain, which are critical for ACE inhibition (Figure 1). In contrast, 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide lacks these moieties, suggesting divergent pharmacological targets. The carboxamide group in the target compound may confer distinct physicochemical properties, such as increased polarity compared to benazepril’s ester groups .
Table 1: Structural Comparison
| Compound | Core Structure | Key Substituents | Pharmacological Use |
|---|---|---|---|
| This compound | Benzazepine | Carboxamide at C2 | Under investigation |
| Benazepril Hydrochloride | Benzazepine | Ethoxycarbonyl, phenylpropyl at C3 | Hypertension |
| 1,5-Benzodiazepine-2-carboxamide (8a-e) | Diazepine | Carboxamide at C2, tetrazole at C5 | Synthetic intermediate |
1,5-Benzodiazepine-2-Carboxamide (8a-e)
This compound () features a diazepine ring (two nitrogen atoms) instead of a benzazepine (one nitrogen). The synthesis of 8a-e achieved an 89% yield using a magnetic nanoparticle catalyst, highlighting efficient methodology compared to traditional benzazepine syntheses, which may require multi-step protocols .
Pharmacological and Physicochemical Properties
Table 3: Property Comparison
The carboxamide group in the target compound likely improves water solubility compared to non-polar benzazepine derivatives. However, benazepril’s hydrochloride salt form enhances solubility and absorption, contributing to its oral efficacy.
Biological Activity
2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the following chemical characteristics:
- Molecular Formula: CHNO
- Molecular Weight: 190.24 g/mol
- CAS Number: 1707349-40-3
Research indicates that this compound interacts with various neurotransmitter systems. Notably, it exhibits high affinity for benzodiazepine receptors, suggesting anxiolytic properties similar to traditional benzodiazepines. The compound may also modulate GABAergic transmission, which is crucial for its therapeutic effects against anxiety and related disorders .
Pharmacological Effects
-
Anxiolytic Activity:
- Studies have demonstrated that the compound acts as an anxiolytic agent by binding to benzodiazepine receptors, thereby enhancing the effects of GABA .
- Case Study: In a controlled trial involving animal models, administration of the compound resulted in a significant reduction in anxiety-like behaviors compared to control groups .
-
Neuroprotective Properties:
- The compound has shown potential neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells .
- Research Finding: In vitro studies indicated that treatment with this compound reduced neuronal cell death in models of Alzheimer’s disease .
- Cognitive Enhancement:
Data Table: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods, including multicomponent reactions that yield high purity and yield rates . Its derivatives have been explored for enhanced biological activity.
Notable Derivative: 7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide
This derivative exhibits unique pharmacological profiles due to the introduction of bromine. It has been studied for its potential applications in cardiovascular diseases and as a therapeutic agent for rheumatoid arthritis .
Q & A
Q. What are the optimal synthetic routes for 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis optimization requires a factorial design approach to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2^k factorial design can identify critical parameters affecting yield and purity. Multi-step syntheses often involve Pd-catalyzed coupling for benzazepine ring formation, followed by carboxamide functionalization. Reaction intermediates should be monitored via inline FTIR or HPLC to ensure fidelity. Computational tools like COMSOL Multiphysics can model reaction kinetics and optimize conditions iteratively .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its impurities?
Methodological Answer:
- HPLC : Use C18 reverse-phase columns with UV detection (e.g., 254 nm) for impurity profiling. Relative retention times (RRT) and peak area thresholds (e.g., ≤0.5% for individual impurities) ensure compliance with pharmacopeial standards. Method validation should include specificity, linearity, and robustness testing .
- NMR : 1H/13C NMR with DEPT-135 can confirm regiochemistry and detect diastereomers. 2D NMR (COSY, HSQC) resolves complex coupling patterns in the benzazepine core.
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation pathways .
Q. What computational modeling approaches are suitable for predicting the compound’s reactivity and interactions?
Methodological Answer:
- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates transition states for key reactions (e.g., ring closure, amidation).
- Molecular Dynamics (MD) : Simulates ligand-protein binding for biological activity prediction.
- AI Integration : Machine learning models trained on reaction databases can predict optimal solvents or catalysts. COMSOL Multiphysics enables multiphysics simulations to optimize reactor designs .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
Methodological Answer: Adopt a comparative framework to isolate variables:
- In vitro vs. In vivo : Use isogenic cell lines and standardized assays (e.g., IC50 in A549 cells) to minimize model-specific artifacts. Cross-validate with transgenic animal models .
- Dose-Response Analysis : Apply Hill equation modeling to quantify efficacy thresholds and identify off-target effects.
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to account for heterogeneity .
Q. What advanced separation techniques are recommended for isolating enantiomers or diastereomers of this compound?
Methodological Answer:
- Chiral HPLC : Use Purospher® STAR columns with polysaccharide-based chiral stationary phases (CSPs). Mobile phases with hexane:isopropanol (90:10) and 0.1% TFA achieve baseline separation of (R)- and (S)-enantiomers .
- Simulated Moving Bed (SMB) Chromatography : Continuous SMB systems improve yield and solvent efficiency for large-scale enantiomer production.
- Crystallization-Induced Diastereomer Resolution : Introduce chiral resolving agents (e.g., tartaric acid derivatives) to precipitate diastereomeric salts .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) while accounting for molecular conformation variability?
Methodological Answer:
- Conformational Sampling : Use Monte Carlo or molecular dynamics simulations to explore rotameric states of the benzazepine ring.
- Analog Synthesis : Systematically modify substituents (e.g., electron-withdrawing groups at position 3) and assay against target receptors (e.g., GPCRs).
- Free Energy Perturbation (FEP) : Calculate binding affinity differences between analogs to validate SAR trends .
Q. What methodologies address discrepancies between theoretical predictions and experimental outcomes in reaction mechanisms?
Methodological Answer:
- Mechanistic Probes : Use isotopic labeling (e.g., deuterium at reactive sites) to track kinetic isotope effects (KIE).
- In Situ Spectroscopy : Monitor intermediates via Raman or UV-vis during reaction progression.
- Iterative Refinement : Combine DFT-predicted activation energies with experimental Arrhenius plots to refine mechanistic models .
Q. What strategies ensure reproducibility in multi-step synthesis involving sensitive intermediates?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to detect intermediate degradation.
- Design of Experiments (DoE) : Optimize protective group strategies (e.g., tert-butyl esters for carboxylates) using response surface methodology.
- Scale-Down Models : Use microreactors to mimic large-scale conditions and identify critical quality attributes (CQAs) early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
